molecular formula C8H10O5S B12560262 3,5-Bis(hydroxymethyl)benzene-1-sulfonic acid CAS No. 142493-03-6

3,5-Bis(hydroxymethyl)benzene-1-sulfonic acid

Cat. No.: B12560262
CAS No.: 142493-03-6
M. Wt: 218.23 g/mol
InChI Key: FKJUIZYWCZMOLF-UHFFFAOYSA-N
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Description

3,5-Bis(hydroxymethyl)benzene-1-sulfonic acid is an organic compound with the molecular formula C8H10O5S. It is a derivative of benzenesulfonic acid, featuring two hydroxymethyl groups at the 3 and 5 positions on the benzene ring. This compound is known for its applications in various chemical processes and industrial uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(hydroxymethyl)benzene-1-sulfonic acid typically involves the sulfonation of benzene followed by the introduction of hydroxymethyl groups. One common method is the reaction of benzenesulfonic acid with formaldehyde under acidic conditions, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often employs continuous flow setups and green solvents to ensure efficiency and sustainability. The use of heterogeneous catalysis is also prevalent, allowing for the selective introduction of functional groups under mild conditions .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(hydroxymethyl)benzene-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The sulfonic acid group can be reduced to a sulfonyl group.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reactions often involve reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products Formed

Scientific Research Applications

3,5-Bis(hydroxymethyl)benzene-1-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Bis(hydroxymethyl)benzene-1-sulfonic acid involves its ability to participate in sulfonation and hydroxymethylation reactions. The sulfonic acid group acts as a strong acid, facilitating proton transfer reactions, while the hydroxymethyl groups can undergo further chemical modifications. These functional groups enable the compound to interact with various molecular targets and pathways, making it a versatile reagent in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: Lacks the hydroxymethyl groups, making it less versatile in certain reactions.

    3,5-Bis(hydroxymethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.

    p-Toluenesulfonic acid: Contains a methyl group instead of hydroxymethyl groups, affecting its reactivity.

Uniqueness

3,5-Bis(hydroxymethyl)benzene-1-sulfonic acid is unique due to the presence of both sulfonic acid and hydroxymethyl groups, which provide a combination of strong acidity and reactivity towards further chemical modifications. This makes it particularly useful in applications requiring both functionalities .

Properties

CAS No.

142493-03-6

Molecular Formula

C8H10O5S

Molecular Weight

218.23 g/mol

IUPAC Name

3,5-bis(hydroxymethyl)benzenesulfonic acid

InChI

InChI=1S/C8H10O5S/c9-4-6-1-7(5-10)3-8(2-6)14(11,12)13/h1-3,9-10H,4-5H2,(H,11,12,13)

InChI Key

FKJUIZYWCZMOLF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1CO)S(=O)(=O)O)CO

Origin of Product

United States

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